2'-Anilino-6'-(ethyl(p-tolyl)amino)-3'-methoxyspiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Anilino-6’-(ethyl(p-tolyl)amino)-3’-methoxyspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom. The presence of an anilino group, an ethyl(p-tolyl)amino group, and a methoxy group further adds to its chemical diversity and reactivity.
Vorbereitungsmethoden
The synthesis of 2’-Anilino-6’-(ethyl(p-tolyl)amino)-3’-methoxyspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isobenzofuran and xanthene precursors, followed by their spirocyclization. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the anilino or ethyl(p-tolyl)amino groups, often using reagents like sodium hydride or alkyl halides.
Wissenschaftliche Forschungsanwendungen
2’-Anilino-6’-(ethyl(p-tolyl)amino)-3’-methoxyspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 2’-Anilino-6’-(ethyl(p-tolyl)amino)-3’-methoxyspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one involves its interaction with specific molecular targets and pathways. The anilino and ethyl(p-tolyl)amino groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The spiro structure may also play a role in stabilizing the compound’s binding to its targets, enhancing its overall efficacy .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2’-Anilino-6’-(ethyl(p-tolyl)amino)-3’-methoxyspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one stands out due to its unique combination of functional groups and spiro structure. Similar compounds include:
- 2’-Anilino-6’-(methyl(p-tolyl)amino)-3’-methoxyspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one
- 2’-Anilino-6’-(ethyl(phenyl)amino)-3’-methoxyspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one
- 2’-Anilino-6’-(ethyl(p-tolyl)amino)-3’-hydroxyspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and applications .
Eigenschaften
CAS-Nummer |
85223-22-9 |
---|---|
Molekularformel |
C36H30N2O4 |
Molekulargewicht |
554.6 g/mol |
IUPAC-Name |
2'-anilino-6'-(N-ethyl-4-methylanilino)-3'-methoxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C36H30N2O4/c1-4-38(25-16-14-23(2)15-17-25)26-18-19-29-32(20-26)41-33-22-34(40-3)31(37-24-10-6-5-7-11-24)21-30(33)36(29)28-13-9-8-12-27(28)35(39)42-36/h5-22,37H,4H2,1-3H3 |
InChI-Schlüssel |
UFWMJNGNDZLVJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=C(C=C1)C)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=CC(=C(C=C6O3)OC)NC7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.